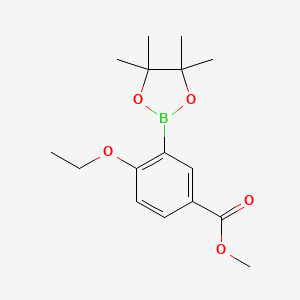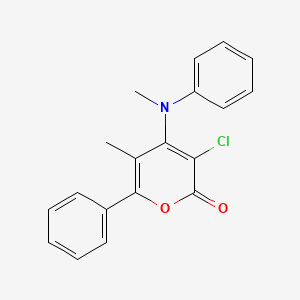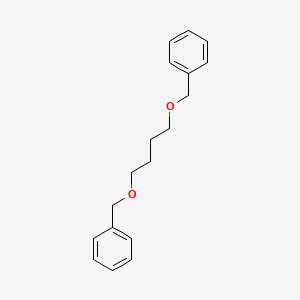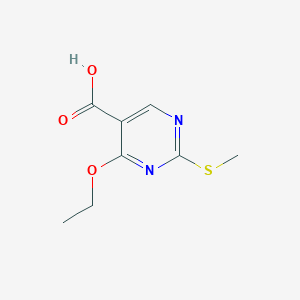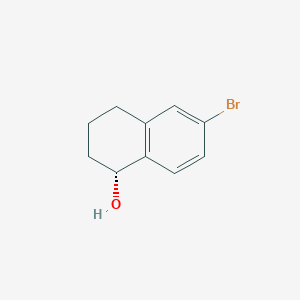![molecular formula C10H9BrF2 B14021287 1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene CAS No. 1432572-27-4](/img/structure/B14021287.png)
1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene is an organic compound with the molecular formula C10H9BrF2 It is a derivative of benzene, where a bromine atom is substituted at the para position, and a cyclopropyl group with two fluorine atoms is attached to the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene typically involves the bromination of 4-[cyclopropyl(difluoro)methyl]benzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted under controlled temperature conditions to ensure selective bromination at the para position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in aqueous or alkaline medium is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed:
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Benzoic acid derivatives.
Reduction: Dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene depends on its interaction with molecular targets. The bromine atom and the cyclopropyl group with fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound may act as an inhibitor or modulator of specific biological pathways, depending on its structural configuration and functional groups.
Comparison with Similar Compounds
1-Bromo-4-(difluoromethyl)benzene: Similar structure but lacks the cyclopropyl group.
4-Bromo-α,α-difluorotoluene: Another derivative with a different substituent pattern.
1-Bromo-4-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of a cyclopropyl group.
Uniqueness: 1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene is unique due to the presence of both a cyclopropyl group and difluoromethyl group, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.
Properties
CAS No. |
1432572-27-4 |
|---|---|
Molecular Formula |
C10H9BrF2 |
Molecular Weight |
247.08 g/mol |
IUPAC Name |
1-bromo-4-[cyclopropyl(difluoro)methyl]benzene |
InChI |
InChI=1S/C10H9BrF2/c11-9-5-3-8(4-6-9)10(12,13)7-1-2-7/h3-7H,1-2H2 |
InChI Key |
XCFJMIGURKUZKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)Br)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


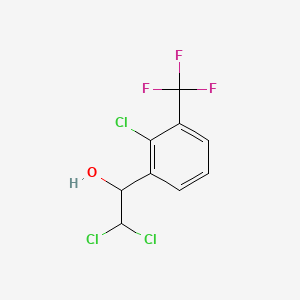
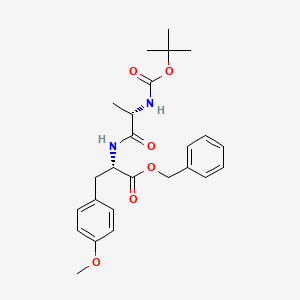
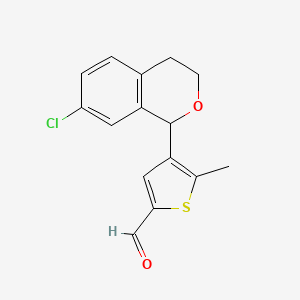
![BenZyl methyl[2-[5-[[(methylamino)sulphonyl]methyl]-1H-indol-3-yl]ethyl]carbamate](/img/structure/B14021220.png)

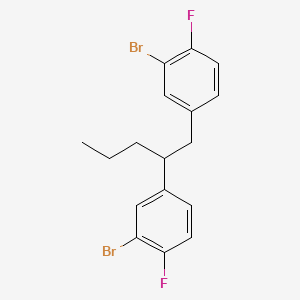
![N-[(9R)-6'-Methoxycinchonan-9-yl]-8-quinolinesulfonamide](/img/structure/B14021236.png)
![Ethyl 4-[3-[8-(4-ethoxycarbonylpiperazin-1-YL)-3,7-dimethyl-2,6-dioxo-purin-1-YL]-2-hydroxy-propyl]piperazine-1-carboxylate](/img/structure/B14021240.png)

